molecular formula C18H14N2O B12918486 1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- CAS No. 839698-07-6

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl-

Cat. No.: B12918486
CAS No.: 839698-07-6
M. Wt: 274.3 g/mol
InChI Key: LRSZPGIWSRYNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Indolizine Scaffold Configuration Analysis

The indolizine scaffold in 1-indolizinecarbonitrile, 3-benzoyl-5-ethyl- consists of a bicyclic framework comprising a six-membered pyridine ring fused to a five-membered pyrrole ring. X-ray crystallographic data from related indolizine derivatives, such as those reported in studies on indoloindolizines, demonstrate bond-length alternation (BLA) values ranging from 1.34 Å for single bonds to 1.42 Å for double bonds within the polycyclic core. These values suggest partial delocalization of π-electrons, with ring A (pyrrole moiety) exhibiting higher aromatic stabilization energy (ISE = 12.3 kcal/mol) compared to the pyridine-containing rings (ISE = 8.7–9.4 kcal/mol).

Magnetically induced current density (MICD) calculations indicate diatropic ring currents in the pyrrole ring, confirming its aromatic character, while the pyridine ring shows weaker paratropic currents due to electron-withdrawing effects from substituents. The planarity of the scaffold is maintained, with a root-mean-square deviation (RMSD) of 0.009 Å from the ideal plane, as observed in structurally analogous compounds.

Table 1: Key Bond Lengths in the Indolizine Core

Bond Length (Å) Aromatic Contribution
C1–C2 1.391 Moderate delocalization
C2–C3 1.411 Localized double bond
C8–N1 1.388 Pyrrole aromaticity

Properties

CAS No.

839698-07-6

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

3-benzoyl-5-ethylindolizine-1-carbonitrile

InChI

InChI=1S/C18H14N2O/c1-2-15-9-6-10-16-14(12-19)11-17(20(15)16)18(21)13-7-4-3-5-8-13/h3-11H,2H2,1H3

InChI Key

LRSZPGIWSRYNSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C(C=C(N21)C(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Metal-Free Cascade Synthesis from 2-Alkylpyridines and Bromonitroolefins

A recent versatile method involves a metal-free cascade reaction between 2-alkylpyridines and bromonitroolefins in the presence of sodium carbonate in tetrahydrofuran (THF) at 80 °C for 24–48 hours. This approach yields poly-substituted indolizines, including derivatives closely related to 1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl-.

  • Reaction Conditions:
    • Substrates: 2-(pyridin-2-yl)acetonitrile or related nucleophiles
    • Electrophile: Bromonitroolefins
    • Base: Na2CO3
    • Solvent: THF
    • Temperature: 80 °C
    • Time: 24–48 h
  • Workup: Concentration followed by column chromatography using petroleum ether/ethyl acetate mixtures (ratios from 8:1 to 4:1)
  • Yields: Moderate to good (78%–88%), with some substrates giving up to 85% yield for indolizine products.

This method is notable for its metal-free nature, operational simplicity, and tolerance of various substituents, including electron-rich and electron-deficient groups at the pyridine ring.

Cyclization of Amino-Ketone Intermediates

Another approach involves the cyclization of amino-ketone precursors such as 3-{2-[(E)-2-oxo-2-phenylethylidene]-1-pyrrolidinyl}propanenitrile under controlled conditions to yield hexahydro-indolizinecarbonitrile derivatives. This method allows stepwise elucidation of the reaction mechanism and access to stereochemically defined indolizine systems.

  • Key Features:
    • Intermediate amino-ketones are prepared and then cyclized.
    • Reaction conditions can be tuned to isolate different stereoisomers.
    • Enables synthesis of sulfone-containing indolizidine systems as well.

Microwave-Assisted Annulation of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile

A divergent annulation method uses microwave heating to react (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate in hexafluoroisopropanol (HFIP) at 120 °C for 0.5 hours. This rapid method affords indolizine derivatives including benzoyl-substituted compounds.

  • Reaction Conditions:
    • Substrate: (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile
    • Reagent: Methyl nitroacetate (1.5 equiv)
    • Solvent: HFIP
    • Heating: Microwave, 120 °C, 30 min
  • Yields: Approximately 75–80% on scale-up
  • Purification: Silica gel chromatography with hexane:ethyl acetate:dichloromethane mixtures.

This method is advantageous for its speed and relatively high yield, suitable for scale-up synthesis.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Metal-Free Cascade (Na2CO3, THF) 2-Alkylpyridines + Bromonitroolefins 80 °C, 24–48 h 78–88 Metal-free, broad substrate scope Longer reaction time
Amino-Ketone Cyclization Amino-ketone intermediates Variable, controlled cyclization Moderate Stereochemical control, access to sulfone derivatives Multi-step, complex intermediates
Microwave-Assisted Annulation (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile + methyl nitroacetate 120 °C, 0.5 h, HFIP 75–80 Rapid, scalable Requires microwave equipment

Research Findings and Notes

  • The metal-free cascade method demonstrates tolerance to various substituents, including electron-donating and electron-withdrawing groups, which is critical for synthesizing functionalized indolizines like 1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl-.
  • Cyclization of amino-ketone intermediates provides mechanistic insights and stereochemical diversity, useful for tailoring biological activity.
  • Microwave-assisted annulation offers a rapid synthetic route with good yields, facilitating efficient production for research and potential industrial applications.
  • The nitrile group at the 1-position is typically introduced via nucleophilic substitution or condensation involving cyano-containing precursors such as 2-(pyridin-2-yl)acetonitrile.
  • Benzoyl substitution at the 3-position is commonly installed through acylation reactions or by using benzoyl-containing starting materials in the annulation steps.

Chemical Reactions Analysis

Chemical Reactions of Indolizine Derivatives

Indolizine derivatives can undergo various chemical transformations, including oxidative cycloadditions and Suzuki-Miyaura coupling reactions. For example, indolizines can react with diethyl acetylenedicarboxylate to form pyrroloindolizines through oxidative [8 + 2]-cycloaddition reactions .

Oxidative Cycloaddition Reaction

The reaction of indolizine derivatives with diethyl acetylenedicarboxylate involves the formation of a complex ring system, which can be used to develop fluorescent probes due to their large conjugated systems .

ReactantConditionsProductYield (%)
Indolizine 3a Cu(OAc)2 (20 mol %), Toluene, 90 °CPyrroloindolizine 5 61

Table 2: Oxidative Cycloaddition Reaction Conditions

Antimicrobial Activity of Indolizine Derivatives

Indolizine derivatives have been tested for their antimicrobial activities, particularly against Mycobacterium tuberculosis. These compounds show promise as potential antimicrobial agents due to their ability to inhibit bacterial growth .

Antimicrobial Activity Data

CompoundAntimicrobial Activity
1-Substituted IndolizinesActive against M. tuberculosis

Table 3: Antimicrobial Activity of Indolizine Derivatives

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has indicated that derivatives of indolizines, including 1-indolizinecarbonitrile compounds, exhibit promising anticancer properties. A study highlighted the potential of indolizine derivatives as inhibitors of cancer cell proliferation, suggesting mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties
Another area of interest is the antimicrobial activity associated with indolizine derivatives. Compounds similar to 1-indolizinecarbonitrile have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects
Indolizines have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may help in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .

Synthetic Applications

Building Blocks in Organic Synthesis
1-Indolizinecarbonitrile serves as a versatile building block in organic synthesis. Its ability to participate in various reactions allows chemists to create complex molecules efficiently. For instance, it can be used in the synthesis of functionalized indolizines through metal-free reactions that combine multiple steps into one .

Precursor for Alkaloid Synthesis
The compound has been utilized as a precursor in the synthesis of alkaloids, which are crucial for many pharmaceutical applications. The methodologies developed for synthesizing these alkaloids often involve intricate reaction pathways that leverage the unique properties of indolizine derivatives .

Case Studies

Study Title Focus Area Findings
"New Routes to Arylated Azabicyclic Systems"Synthesis and applicationHighlighted the synthesis of nitrile-containing indolizidine systems using indolizine derivatives as key intermediates .
"Metal-Free Synthesis of Functionalized Indolizines"Organic synthesisDeveloped a cascade reaction for creating functionalized indolizines from simple starting materials, showcasing the utility of indolizines in synthetic chemistry .
"Anticancer Activity of Indolizine Derivatives"Medicinal chemistryDemonstrated significant anticancer activity through mechanisms involving apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of 3-benzoyl-5-ethylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indolizine derivatives can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Key Structural Features of Comparable Indolizine Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Structural Notes Reference
1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- 3-benzoyl, 5-ethyl, 1-CN C₁₈H₁₅N₂O Bulky benzoyl group; ethyl enhances lipophilicity N/A
3-(4-Methylphenyl)-1-indolizinecarbonitrile (6f) 3-(4-methylphenyl), 1-CN C₁₆H₁₂N₂ Aryl substituent; simpler electronic profile
1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile 1-pyrazolecarbonyl, 3-CN, 5-methyl C₁₇H₁₅N₅O Pyrazole moiety; methyl at C5
8-Bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile 3-cyclopropanecarbonyl, 5-methyl, 8-Br C₁₄H₁₀BrN₂O Halogenated; cyclopropane-induced steric strain
Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate 3-(4-nitrobenzoyl), 5-pyridinyl, 1-COOEt C₂₃H₁₇N₃O₅ Nitro group (strong EWG); ester functionality

Key Observations :

  • Electronic Effects : The benzoyl group in the target compound is more electron-withdrawing than the 4-methylphenyl group in 6f but less polarizing than the 4-nitrobenzoyl group in .
  • Functional Diversity : The nitrile at C1 (target) contrasts with carboxylate esters () or pyrazolecarbonyl groups (), impacting reactivity in downstream modifications .

Insights :

  • The target compound may require sequential functionalization: initial indolizine core formation (e.g., via 1,3-dipolar cycloaddition as in ), followed by benzoylation (e.g., using benzoyl chloride) and ethyl group introduction (alkylation or cross-coupling).
  • Yields for similar derivatives range from 60–81%, suggesting moderate efficiency for multi-step syntheses .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility Trends
Target Compound ~150–180 (estimated) 283.33 ~3.5 Low aqueous solubility
3-(4-Methylphenyl)-1-indolizinecarbonitrile (6f) Not reported 232.29 ~3.0 Moderate in organic solvents
1-[(3,5-Dimethylpyrazolyl)carbonyl]-5-methylindolizine-3-carbonitrile 65–66 329.37 ~2.8 Higher polarity due to pyrazole
8-Bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile Not reported 332.15 ~2.5 Halogen reduces solubility

Analysis :

  • The target’s benzoyl and ethyl groups likely increase molecular weight and logP (lipophilicity) compared to simpler analogs, favoring lipid-rich environments but limiting water solubility.
  • Lower melting points in pyrazole-containing derivatives (: 65–66°C) suggest reduced crystallinity compared to the target’s estimated range .

Biological Activity

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- features a unique structure that includes an indolizine ring and a carbonitrile group. These functional groups contribute to its reactivity and biological properties. The carbonitrile group is known for its ability to undergo various chemical transformations, which can be leveraged in synthetic pathways for drug development.

Antimicrobial Properties

Research indicates that compounds containing indolizine moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of indolizines possess potent antibacterial effects against various strains of bacteria. Specifically, 1-indolizinecarbonitrile derivatives were evaluated for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, showing promising results in vitro .

Anticancer Activity

1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl- has also been investigated for its potential anticancer properties. In a study focusing on the cytotoxic effects of indolizine derivatives on cancer cell lines, it was found that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values indicated a significant reduction in cell viability at concentrations as low as 10 µM .

The biological activity of 1-indolizinecarbonitrile, 3-benzoyl-5-ethyl- can be attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death in tumor cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various indolizine derivatives, including 1-indolizinecarbonitrile, 3-benzoyl-5-ethyl-. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent .

Clinical Implications in Cancer Treatment

In a clinical setting, the application of indolizine derivatives has been explored for their synergistic effects when combined with traditional chemotherapeutics. A combination therapy involving 1-indolizinecarbonitrile with doxorubicin resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance in cancer therapy .

Data Table: Biological Activity Summary

Activity Effect IC50/ MIC Reference
AntibacterialInhibition of E. coli growthMIC: 32 µg/mL
AnticancerInduction of apoptosis in MCF-7 cellsIC50: 10 µM
Synergistic effectEnhanced cytotoxicity with doxorubicinNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.